Reactive Orange 16

Übersicht

Beschreibung

Vorbereitungsmethoden

Reactive Orange 16 can be synthesized by the reaction of methyl orange sulfite and sodium nitrite. The synthesis process involves the reaction of methyl orange sulfite with sodium nitrosate under acidic conditions, followed by hydrolysis and the action of sodium chloride . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

Reactive Orange 16 undergoes various chemical reactions, including:

Substitution: This compound can react with cellulose hydroxyl or amino acid functional groups of wool and similar synthetic fabrics.

Common reagents used in these reactions include ozone for oxidation and glucose for anaerobic biodegradation . Major products formed from these reactions include smaller aromatic compounds and partially mineralized products .

Wissenschaftliche Forschungsanwendungen

Wastewater Treatment

Photocatalytic Degradation

Recent studies have highlighted the effectiveness of photocatalytic methods for degrading Reactive Orange 16 in textile wastewater. One notable study utilized a novel CuO@A-TiO2/Ro-TiO2 nanocomposite, achieving significant degradation of RO16 under sunlight irradiation. The experiments demonstrated that this nanocomposite could effectively reduce the dye concentration from textile wastewater, making it a promising candidate for sustainable wastewater treatment solutions .

Electrochemical Degradation

Electrochemical methods have also been explored for the degradation of RO16. A study evaluated the performance of charcoal-based metallic composite electrodes, achieving up to 98.5% decolorization of RO16 within 20 minutes using coconut trunk charcoal as an anode. This method emphasizes the potential of utilizing low-cost materials for effective dye removal from wastewater . The study assessed various parameters such as electrode material, electrolysis duration, and initial dye concentration to optimize the degradation process.

Adsorption Studies

Adsorption Techniques

Adsorption is another effective method for removing this compound from aqueous solutions. Research has shown that modified kenaf core fiber can serve as a low-cost adsorbent for RO16 removal. In batch experiments, factors such as adsorbent dose, pH, and contact time were systematically analyzed to determine their impact on adsorption efficiency . The results indicated that optimized conditions could lead to substantial reductions in dye concentration.

Toxicity Assessments

Eye Irritation Testing

this compound has been classified as Category 2A (irritating to eyes) according to international regulatory standards. Studies assessing the eye irritation potential of chemicals have included RO16 as part of their evaluation protocols. These studies aim to develop alternative testing methods that can accurately predict eye irritation without relying on animal testing . The results contribute to understanding the safety profiles of dyes used in consumer products.

Degradation Mechanisms

Fenton Reactions

The degradation mechanisms of this compound have been investigated using Fenton reactions, which involve the generation of hydroxyl radicals to facilitate dye breakdown. These studies provide insights into the chemical pathways involved in dye degradation and help optimize conditions for effective treatment .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of Reactive Orange 16 involves its interaction with various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Reactive Orange 16 can be compared with other similar azo dyes, such as:

Reactive Black 5: Another widely used azo dye in the textile industry, known for its dark color and similar application methods.

Reactive Red 120: A reactive dye with similar properties and applications in textile dyeing.

Remazol Brilliant Blue R: A reactive dye used in textile dyeing, known for its bright blue color and similar chemical structure.

This compound is unique due to its bright orange color, excellent light-fastness, and wash-fastness properties, making it a popular choice in the textile industry .

Eigenschaften

CAS-Nummer |

20262-58-2 |

|---|---|

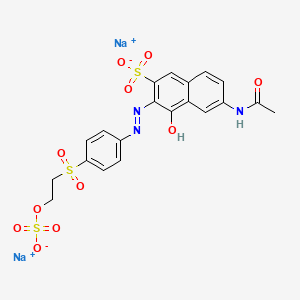

Molekularformel |

C20H19N3NaO11S3 |

Molekulargewicht |

596.6 g/mol |

IUPAC-Name |

disodium;6-acetamido-4-hydroxy-3-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2-sulfonate |

InChI |

InChI=1S/C20H19N3O11S3.Na/c1-12(24)21-15-3-2-13-10-18(36(28,29)30)19(20(25)17(13)11-15)23-22-14-4-6-16(7-5-14)35(26,27)9-8-34-37(31,32)33;/h2-7,10-11,25H,8-9H2,1H3,(H,21,24)(H,28,29,30)(H,31,32,33); |

InChI-Schlüssel |

MYNWOBSXSQNNEN-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=CC2=C(C(=C(C=C2C=C1)S(=O)(=O)[O-])N=NC3=CC=C(C=C3)S(=O)(=O)CCOS(=O)(=O)[O-])O.[Na+].[Na+] |

Kanonische SMILES |

CC(=O)NC1=CC2=C(C(=C(C=C2C=C1)S(=O)(=O)O)N=NC3=CC=C(C=C3)S(=O)(=O)CCOS(=O)(=O)O)O.[Na] |

Key on ui other cas no. |

20262-58-2 12225-88-6 |

Piktogramme |

Irritant; Health Hazard |

Synonyme |

illiant orange 3R brilliant orange 3R, sodium salt C.I. reactive orange 16 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Reactive Orange 16?

A1: this compound has a molecular formula of C20H17N4NaO11S3 and a molecular weight of 628.57 g/mol.

Q2: What are the key spectroscopic features of this compound?

A2: While specific spectroscopic data is not provided in the abstracts, UV-Vis spectroscopy is frequently employed to monitor its concentration during removal studies. [, , , , , , , , , , , , ]. This suggests a strong absorbance in the UV-Vis region, typical of azo dyes. Additionally, FTIR analysis has been used to characterize materials used for its adsorption, indicating potential interactions with specific functional groups. [, , , , ].

Q3: Why is removing this compound from wastewater important?

A3: this compound, like many textile dyes, is a known water pollutant. Its presence in wastewater is detrimental as it disrupts aquatic ecosystems by hindering light penetration and oxygen transfer. [, , , , , ]. Additionally, some azo dyes and their degradation products can be toxic to aquatic life and potentially carcinogenic. [, ]

Q4: What are the common methods for removing this compound from wastewater?

A4: Numerous methods have been investigated, including:

- Adsorption: Utilizing various materials like activated carbon [, ], modified kenaf core fiber [], rice hull [], hydrochar [], and layered double hydroxides [].

- Biodegradation: Employing microorganisms like Enterococcus faecalis [] and Phanerochaete chrysosporium fungus [] to break down the dye.

- Advanced Oxidation Processes (AOPs): These involve generating highly reactive radicals to degrade the dye. Examples include:

Q5: How does the pH of the solution affect the removal of this compound?

A5: Solution pH significantly influences the removal process, particularly for adsorption methods. Studies indicate that acidic conditions generally favor the removal of this compound. [, , , , , ]. This is likely due to changes in the dye's chemical structure and its interactions with the adsorbent surface at different pH levels.

Q6: What adsorption isotherm models are commonly used to describe the adsorption of this compound?

A6: The Langmuir and Freundlich isotherm models are frequently employed to analyze the adsorption data. [, , , , , ] The Langmuir model assumes monolayer adsorption onto a homogeneous surface, while the Freundlich model describes multilayer adsorption onto a heterogeneous surface.

Q7: What factors influence the adsorption capacity of materials for this compound?

A7: Adsorption capacity is influenced by factors such as:

- Surface area and pore structure of the adsorbent: Higher surface areas generally lead to greater adsorption. [, , ]

- Surface chemistry and functional groups: Modifications introducing specific functional groups can enhance interactions with the dye molecule. [, , , , ]

Q8: How do microorganisms degrade this compound?

A8: Microorganisms can degrade this compound through enzymatic processes. For instance, Enterococcus faecalis strain YZ 66 exhibits the ability to decolorize the dye under static anoxic conditions. []. Phanerochaete chrysosporium, a white-rot fungus, is known to produce ligninolytic enzymes, particularly manganese peroxidase, which plays a role in dye degradation. []

Q9: How does photocatalysis with TiO2 degrade this compound?

A9: TiO2, when exposed to UV or visible light, generates electron-hole pairs. These photogenerated charges can interact with water and oxygen molecules to produce reactive oxygen species (ROS) such as hydroxyl radicals (•OH). These ROS are highly reactive and can effectively degrade organic pollutants like this compound through oxidation reactions. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.